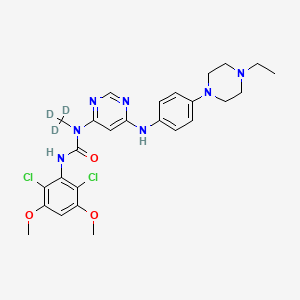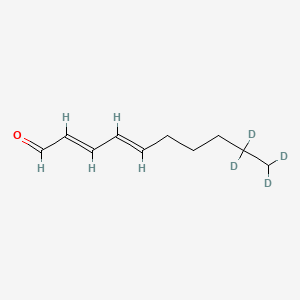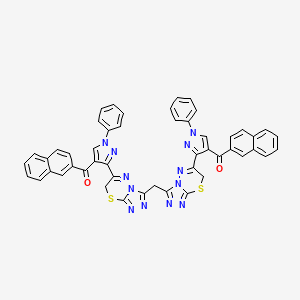
Infigratinib-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Infigratinib-d3 is a deuterated form of infigratinib, a fibroblast growth factor receptor (FGFR)-specific tyrosine kinase inhibitor. Infigratinib is primarily used for the treatment of cholangiocarcinoma, a type of cancer that forms in the bile ducts. It is also being investigated for its potential in treating other FGFR-driven conditions such as urothelial carcinoma and achondroplasia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of infigratinib-d3 involves the incorporation of deuterium atoms into the molecular structure of infigratinib. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Infigratinib-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Infigratinib-d3 has a wide range of scientific research applications:
Mecanismo De Acción
Infigratinib-d3 exerts its effects by inhibiting the activity of FGFRs, which are involved in various cellular processes such as proliferation, differentiation, migration, survival, and angiogenesis. By blocking these receptors, this compound can suppress tumor growth and progression . The molecular targets include FGFR1, FGFR2, FGFR3, and FGFR4, with varying degrees of inhibition .
Comparación Con Compuestos Similares
Similar Compounds
Pemigatinib: Another FGFR inhibitor used for similar therapeutic indications.
Erdafitinib: An FGFR inhibitor approved for the treatment of urothelial carcinoma.
Futibatinib: A newer FGFR inhibitor under investigation for various cancers.
Uniqueness
Infigratinib-d3 is unique due to the incorporation of deuterium, which can enhance the metabolic stability and pharmacokinetic properties of the compound. This can lead to improved efficacy and reduced side effects compared to non-deuterated analogs .
Propiedades
Fórmula molecular |
C26H31Cl2N7O3 |
|---|---|
Peso molecular |
563.5 g/mol |
Nombre IUPAC |
3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-(trideuteriomethyl)urea |
InChI |
InChI=1S/C26H31Cl2N7O3/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31)/i2D3 |
Clave InChI |
QADPYRIHXKWUSV-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(C1=NC=NC(=C1)NC2=CC=C(C=C2)N3CCN(CC3)CC)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl |
SMILES canónico |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12377326.png)


![cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid](/img/structure/B12377350.png)

![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[(3R)-1-(cyclopropylmethyl)piperidin-3-yl]acetamide](/img/structure/B12377369.png)
